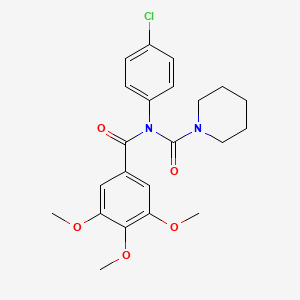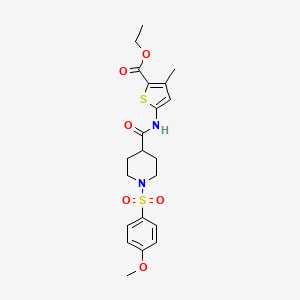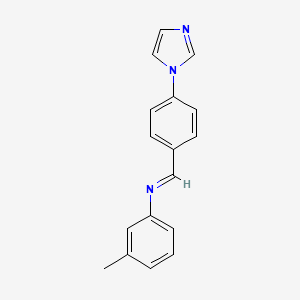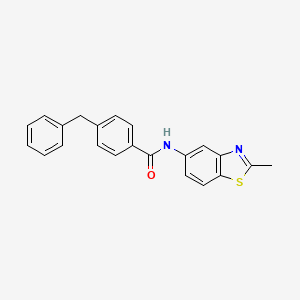
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” is a chemical compound with the molecular formula C22H18N2OS and a molecular weight of 358.46. It is a type of benzamide compound .
Synthesis Analysis
Benzothiazole derivatives, such as “this compound”, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the synthesis of benzothiazole derivatives involves various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .科学的研究の応用
Antihyperglycemic Agents
Compounds structurally related to 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, have been investigated for their antidiabetic properties. A structure-activity relationship study of these compounds identified potent candidates for treating diabetes mellitus, underlining the relevance of the benzothiazole and benzamide moieties in antihyperglycemic drug design (Nomura et al., 1999).
Electrochemical Synthesis Methods
The benzothiazole unit is a key feature in the synthesis of benzothiazoles and thiazolopyridines, important structures in pharmaceuticals and organic materials. A study demonstrated a metal- and reagent-free method for synthesizing these compounds via TEMPO-catalyzed electrolytic C–H thiolation. This process offers an environmentally friendly approach to access a variety of benzothiazole and thiazolopyridine derivatives from N-(hetero)arylthioamides, showcasing the synthetic utility of benzothiazole moieties (Qian et al., 2017).
Antimicrobial Agents
Research into 2-phenylamino-thiazole derivatives, including benzamide ethers synthesized from benzothioamide precursors, has shown significant antimicrobial activity against various bacterial and fungal strains. This underscores the potential of benzothiazole and benzamide frameworks in developing new antimicrobial agents. Some synthesized molecules exhibited potency exceeding that of reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Supramolecular Gelators
The study of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior highlights the impact of structural modifications, such as methyl functionality, on the properties of supramolecular gels. These compounds, particularly certain amides, demonstrate promising gelation capabilities in specific solvents, influenced by non-covalent interactions and molecular design principles. This research area explores the applications of benzothiazole and benzamide derivatives in materials science, particularly in developing novel gelators with specific properties (Yadav & Ballabh, 2020).
将来の方向性
The future directions for the research on “4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. The development of new synthetic methods for this compound and its derivatives could also be a promising area of research .
特性
IUPAC Name |
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLWTBYSVCWRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)

![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731176.png)


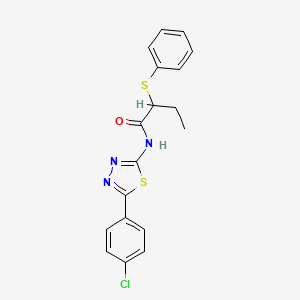

![2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2731185.png)
![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2731186.png)
![N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide](/img/structure/B2731187.png)
